![molecular formula C14H17N5O3S B2684885 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034467-15-5](/img/structure/B2684885.png)
5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a fascinating compound with a complex structure that combines different functional groups. This compound integrates acetyl, triazine, and thiophene moieties, making it an interesting subject for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The preparation of this compound usually begins with the base materials like 2-thiophenecarboxylic acid and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.
Reaction Steps:
Acetylation: The acetylation of 2-thiophenecarboxylic acid to produce 5-acetylthiophene-2-carboxylic acid.
Amidation: The 5-acetylthiophene-2-carboxylic acid undergoes amidation with a primary amine to form 5-acetylthiophene-2-carboxamide.
Substitution Reaction: The final step involves a substitution reaction where 5-acetylthiophene-2-carboxamide reacts with 4-(dimethylamino)-6-methoxy-1,3,5-triazine to yield the desired compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production might involve continuous flow synthesis techniques for large-scale manufacturing, ensuring higher yield and purity.
Optimization: Process optimization includes controlling temperature, solvent choice, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly on the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: It can also be reduced, especially the acetyl group to an alcohol.
Substitution: Substitution reactions can occur on the triazine ring, where different nucleophiles can replace the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed from these Reactions:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: This compound is investigated as a ligand in metal-catalyzed reactions due to its ability to stabilize metal complexes.
Biology:
Biological Activity: Its derivatives are explored for potential antimicrobial or antifungal activities.
Medicine:
Drug Development: Research into its structure-activity relationship (SAR) for developing new pharmaceuticals.
Industry:
Material Science:
Mechanism of Action
The mechanism by which the compound exerts its effects:
Molecular Interactions: The thiophene and triazine rings can interact with various biological targets through hydrogen bonding and π-π interactions.
Pathways Involved: The compound may interfere with enzyme activity or disrupt cellular processes through its unique molecular structure.
Comparison with Similar Compounds
5-acetylthiophene
2-carboxamide
4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives
That wraps it up! Quite the journey through the world of 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide. Quite the mouthful, but fascinating, right?
Biological Activity
5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. The compound integrates various functional groups, including acetyl, triazine, and thiophene moieties, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N5O3S, with a molecular weight of 335.38 g/mol. The structural complexity is depicted in the following table:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034467-15-5 |
Molecular Formula | C14H17N5O3S |
Molecular Weight | 335.38 g/mol |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through molecular interactions such as hydrogen bonding and π-π stacking. The presence of the triazine ring system is particularly notable for its role in enzyme inhibition, similar to other compounds in this class that have been shown to affect metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : Like many triazine derivatives, it may inhibit cyclooxygenase enzymes involved in inflammatory pathways.
- Cell Cycle Modulation : Preliminary studies suggest potential effects on cell cycle regulation and apoptosis induction in cancer cells.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with a triazine core have shown cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the anticancer efficacy of related compounds using the MTT assay against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds with similar structures to our target compound significantly inhibited cell proliferation:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 6.92 |
MDA-MB-231 | 8.26 |
These findings suggest that the compound may induce apoptosis via mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic factors.
Antioxidant Activity
The antioxidant potential of compounds featuring thiophene and triazine moieties has been documented. For example, the DPPH radical scavenging method has been used to assess the antioxidant capacity of similar structures. Compounds were found to exhibit activity comparable to well-known antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other structurally related compounds:
Compound Name | Biological Activity |
---|---|
4-(Dimethylamino)-6-methoxy-1,3,5-triazine | Enzyme inhibition |
N-Cyclopropyl-N'-[(4-methoxyphenyl)acetyl]urea | Anticancer activity |
2-Methyl-4-dimethylamino-6-methoxy-1,3,5-triazine | Antioxidant and antimicrobial properties |
Properties
IUPAC Name |
5-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-8(20)9-5-6-10(23-9)12(21)15-7-11-16-13(19(2)3)18-14(17-11)22-4/h5-6H,7H2,1-4H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKWSPXWYATIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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